molecular formula C11H6Cl3NO3S B13875269 3-Chloro-4-(5-chloropyridin-3-yl)oxybenzenesulfonyl chloride

3-Chloro-4-(5-chloropyridin-3-yl)oxybenzenesulfonyl chloride

Cat. No.: B13875269
M. Wt: 338.6 g/mol
InChI Key: GYGXIUFMLNMFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(5-chloropyridin-3-yl)oxybenzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chloropyridinyl group and a chlorobenzenesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(5-chloropyridin-3-yl)oxybenzenesulfonyl chloride typically involves the reaction of 3-chloropyridine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chlorinating agents and solvents such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are essential to achieve high efficiency and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(5-chloropyridin-3-yl)oxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(5-chloropyridin-3-yl)oxybenzenesulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(5-chloropyridin-3-yl)oxybenzenesulfonyl chloride is unique due to its dual functional groups (chloropyridinyl and chlorobenzenesulfonyl chloride), which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C11H6Cl3NO3S

Molecular Weight

338.6 g/mol

IUPAC Name

3-chloro-4-(5-chloropyridin-3-yl)oxybenzenesulfonyl chloride

InChI

InChI=1S/C11H6Cl3NO3S/c12-7-3-8(6-15-5-7)18-11-2-1-9(4-10(11)13)19(14,16)17/h1-6H

InChI Key

GYGXIUFMLNMFGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC2=CC(=CN=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.